3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

kinase inhibitor design ATP-binding site complementarity structure-based screening

Procure this C-2 unsubstituted pyrazolo[1,5-a]pyrimidin-7-amine to differentiate your kinase inhibitor SAR. Its 4-fluorophenyl and 3-methylbutylamino substituents create a unique pharmacophore distinct from 2-methylated analogs. Ideal as a novel screening probe for broad kinome profiling or as a matched negative control to interrogate C-2 pocket occupancy. No published bioactivity data exists, offering a first-mover advantage in selectivity fingerprinting. Verify anti-mycobacterial potential by screening against M.tb H37Rv alongside a 7-pyridin-2-ylmethyl control.

Molecular Formula C18H21FN4
Molecular Weight 312.4 g/mol
Cat. No. B5979443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC18H21FN4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NCCC(C)C)C3=CC=C(C=C3)F
InChIInChI=1S/C18H21FN4/c1-12(2)8-9-20-17-10-13(3)22-18-16(11-21-23(17)18)14-4-6-15(19)7-5-14/h4-7,10-12,20H,8-9H2,1-3H3
InChIKeyAUSAPMIUAUVHQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine: Baseline Characterization for Research Procurement


3-(4-Fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine (molecular formula C₁₈H₂₁FN₄, molecular weight 312.4 g/mol) is a member of the pyrazolo[1,5-a]pyrimidin-7-amine scaffold class. This scaffold is recognized across medicinal chemistry as a core structure for kinase inhibitor design and, more recently, as a framework for mycobacterial ATP synthase inhibition [1]. The compound features a 4-fluorophenyl substituent at C-3, a methyl group at C-5, and a 3-methylbutylamino side-chain at the C-7 amine position. No experimentally determined bioactivity data are available in the primary literature for this specific compound as of the search date; predicted physicochemical properties (cLogP = 2.886, tPSA = 46 Ų at physiological pH) have been catalogued in the ZINC database [2]. Its structure places it at the intersection of two distinct SAR-explored series—anti-tubercular 3-phenyl-7-amino pyrazolo[1,5-a]pyrimidines and kinase-targeted 7-amino pyrazolo[1,5-a]pyrimidines—making the procurement decision critically dependent on the intended screening context.

Why Generic Substitution of 3-(4-Fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine Fails: Structural SAR Divergence Across Analog Series


The pyrazolo[1,5-a]pyrimidin-7-amine scaffold is not a single pharmacological entity; substitution at C-3, C-5, and the C-7 amine radically alters target engagement. In the anti-mycobacterial ATP synthase series, the C-3 4-fluorophenyl group has been identified as critical for potency—removing it or replacing it with non-fluorinated phenyl reduces activity by more than 5.5-fold in the MABA assay [1]. Conversely, the C-7 3-methylbutyl side-chain in the target compound is structurally distinct from the pyridin-2-ylmethylamine group that has been systematically optimized in the published anti-TB SAR [1]. In the kinase inhibitor domain, the absence of a C-2 substituent (present as methyl in several close vendor-listed analogs) alters ATP-binding cleft complementarity because C-2 substituents occupy a distinct hydrophobic pocket in many kinase active sites [2]. Generic substitution with a compound sharing the core scaffold but differing at any one of these three positions therefore carries a high risk of target inactivity, altered selectivity profile, or incompatible physicochemical properties for the intended assay format.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine Against Closest Analogs


C-2 Unsubstituted Scaffold vs. C-2 Methyl Analogs: Steric and Hydrogen-Bonding Profile Differentiation

The target compound lacks a substituent at the C-2 position of the pyrazolo[1,5-a]pyrimidine ring, distinguishing it from the closest commercially catalogued analog 3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine (MW 326.4 g/mol). The C-2 methyl group in the analog occupies a hydrophobic sub-pocket in many kinase ATP-binding sites; its presence has been shown in the 3,6-disubstituted KDR inhibitor series to modulate both potency and selectivity [1]. The unsubstituted C-2 position in the target compound reduces both molecular weight (312.4 vs. 326.4 g/mol) and calculated logP (2.886 vs. an estimated ~3.3 for the C-2 methyl analog), potentially improving aqueous solubility and reducing non-specific protein binding [2]. This difference is material for fragment-based screening cascades where lower lipophilicity and smaller size are preferred starting points.

kinase inhibitor design ATP-binding site complementarity structure-based screening

C-3 4-Fluorophenyl Substitution: Class-Level Anti-Mycobacterial Potency Advantage Over Non-Fluorinated Phenyl Analogs

In the Sutherland et al. 2022 anti-mycobacterial SAR study of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, compounds bearing a 4-fluoro substituent on the C-3 phenyl ring were consistently the most potent, showing >5.5-fold improvement in MABA assay potency and >7.5-fold improvement in LORA assay potency compared to unsubstituted phenyl analogs [1]. Although the published series uses a 7-pyridin-2-ylmethylamine side-chain rather than the 3-methylbutyl group of the target compound, the C-3 SAR is expected to be partially transferable because the ATP synthase binding site interaction is primarily driven by the C-3 aryl group [1]. The 4-fluorophenyl group's electron-withdrawing character and metabolic blocking of para-hydroxylation contribute to this advantage. The target compound retains this critical 4-fluorophenyl motif but pairs it with an alkylamine side-chain that has not been evaluated in published anti-TB SAR, representing a structurally novel combination.

anti-tubercular drug discovery mycobacterial ATP synthase inhibition M.tb growth inhibition

C-7 3-Methylbutyl Side-Chain: Structural Divergence from the Published Anti-TB Pyridin-2-ylmethylamine Series

The target compound carries a 3-methylbutyl (isoamyl) group at the C-7 amine, whereas the published anti-mycobacterial SAR from Sutherland et al. (2022) systematically explored only pyridin-2-ylmethylamine and substituted variants at this position [1]. The 3-methylbutyl side-chain is more lipophilic (calculated contribution to logP approximately +1.5 log units vs. pyridin-2-ylmethyl) and lacks the hydrogen-bond acceptor capability of the pyridine nitrogen. Within the KDR kinase inhibitor series, Fraley et al. demonstrated that introduction of basic side-chains at analogous positions markedly improved aqueous solubility and pharmacokinetic properties [2]. The 3-methylbutyl group in the target compound is neutral and branched, distinguishing it from both the pyridylmethyl series (polar, H-bond capable) and from shorter linear alkylamine analogs such as N-butyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1031653-93-6). This difference in chain length, branching, and polarity is expected to influence both target binding and ADME properties.

side-chain SAR 7-amino substitution mycobacterial ATP synthase

Predicted Physicochemical Profile: Lipophilicity, Polar Surface Area, and Hydrogen-Bonding Capacity vs. In-Class Compounds

The ZINC15 database provides computed physicochemical parameters for the target compound: cLogP = 2.886, topological polar surface area (tPSA) = 46 Ų (at pH 7.4, monocationic species), hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, and 4 rotatable bonds [1]. These values place the compound within generally favorable drug-like space (Lipinski compliance: MW < 500, logP < 5, HBD ≤ 1, HBA ≤ 4). For comparison, the published anti-TB lead compounds in the Sutherland series typically exhibit cLogP values in the range of 3.5–5.5 and tPSA values of 50–70 Ų [2]. The target compound's lower lipophilicity and smaller polar surface area relative to the pyridin-2-ylmethylamine series suggest potentially improved aqueous solubility but may also reduce mycobacterial cell wall permeability, which is known to correlate positively with lipophilicity in this target class [2]. These computed properties should be used to guide assay buffer selection and solubility testing protocols upon procurement.

drug-likeness ADME prediction physicochemical property optimization

Kinase Inhibition Potential: Patent Landscape Context for 7-Amino Pyrazolo[1,5-a]pyrimidine Scaffolds

The pyrazolo[1,5-a]pyrimidin-7-amine scaffold is the subject of multiple patent families describing kinase inhibition, notably US Patent Application 20050222171 (Novartis) covering pyrazolo[1,5-a]pyrimidin-7-yl amines as protein kinase inhibitors [1], and more recent filings describing substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as CDK inhibitors [2]. The target compound falls within the generic scope of the Novartis patent (Formula I, where R₂ includes substituted aryl, R₃ includes aliphatic residues, and the C-7 amine includes alkyl substituents). However, no specific kinase inhibition IC₅₀ data are publicly available for this exact compound. Published KDR kinase inhibitor optimization studies on related 3,6-disubstituted pyrazolo[1,5-a]pyrimidines achieved KDR IC₅₀ values as low as 19 nM with optimized substitution patterns [3], demonstrating the scaffold's potential. The target compound's combination of C-3 4-fluorophenyl, C-5 methyl, and C-7 3-methylbutylamino groups represents a specific substitution constellation that may exhibit a kinase selectivity profile distinct from published series.

kinase inhibitor screening protein kinase patent landscape analysis

Recommended Application Scenarios for 3-(4-Fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine Based on Available Evidence


Kinase Selectivity Panel Screening Probe

The compound's C-2 unsubstituted scaffold paired with the C-3 4-fluorophenyl group defines a specific kinase inhibitor pharmacophore distinct from C-2-methylated analogs. Procure this compound for broad kinase panel screening (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to profile selectivity across the kinome. The absence of published kinase data for this exact compound [1] makes it a novel probe whose selectivity fingerprint may reveal unexpected kinase target engagement not observed with C-2-substituted analogs, supported by the established kinase inhibitory activity of the pyrazolo[1,5-a]pyrimidin-7-amine scaffold class [2].

Anti-Tubercular SAR Expansion: Probing Unexplored C-7 Alkylamine Space

The Sutherland et al. 2022 study identified 3-(4-fluorophenyl) as the optimal C-3 substituent for M.tb ATP synthase inhibition but systematically varied only pyridin-2-ylmethylamines at C-7 [1]. The target compound's 3-methylbutyl side-chain is chemically orthogonal to the published library and can serve as a tool to test whether alkylamine C-7 substituents retain anti-mycobacterial activity. Screen this compound in MABA and LORA assays against M. tuberculosis H37Rv alongside a matched 7-pyridin-2-ylmethyl control to generate direct comparative data. If active, the compound would define a new sub-series with potentially improved metabolic stability due to the absence of the pyridine metabolic liability.

Physicochemical Property Benchmarking in Drug Discovery Education

With a predicted cLogP of 2.886 and tPSA of 46 Ų at physiological pH [1], the compound sits at an instructive midpoint in drug-like chemical space—more lipophilic than fragment-like compounds (cLogP < 2) but less lipophilic than many late-stage anti-TB leads (cLogP > 4) [2]. Procure this compound as a teaching tool for medicinal chemistry courses or as a calibration standard in computational model validation. Its well-defined structure, single H-bond donor, and moderate lipophilicity make it suitable for demonstrating correlations between computed and experimentally measured logP/logD, solubility, and permeability.

Negative Control Design for C-2 Methyl-Dependent Assays

Where a 2,5-dimethyl-substituted pyrazolo[1,5-a]pyrimidin-7-amine has shown activity in a target-based assay, the C-2 unsubstituted target compound can serve as a matched negative control to confirm that the C-2 methyl group is a critical potency determinant. The ~14 g/mol molecular weight reduction and predicted ~0.4 log unit lower lipophilicity vs. the 2,5-dimethyl analog [1] provide a cleaner structure-activity relationship interpretation than using a more distantly related control compound. This application is particularly relevant for structure-guided optimization campaigns where the C-2 pocket occupancy is being interrogated.

Quote Request

Request a Quote for 3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.